molecular formula C12H19N3 B1317170 N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine CAS No. 224187-13-7

N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine

Cat. No.: B1317170
CAS No.: 224187-13-7
M. Wt: 205.3 g/mol
InChI Key: NFYSXZBRDRIRER-UHFFFAOYSA-N
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Description

N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine: is a chemical compound with the molecular formula C12H19N3. It is known for its unique structure, which includes a cyclohexyl group and a methyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with cyclohexyl isocyanate and methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N2-Cyclohexyl-N2-methyl-2,5-pyridinecarboxylic acid, while reduction may produce this compound derivatives .

Scientific Research Applications

N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N2-Cyclohexyl-2,5-pyridinediamine
  • N2-Methyl-2,5-pyridinediamine
  • 2,5-Diaminopyridine

Comparison: N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-N-cyclohexyl-2-N-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h7-9,11H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYSXZBRDRIRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclohexyl-methyl-(5-nitro-pyridin-2-yl)-amine (1.72 g, 7.3 mmol) was dissolved in ethanol (80 mL) and treated with 20% palladium hydroxide on carbon (Pearlman's catalyst, 0.5 g) and the mixture was shaken under a hydrogen atmosphere (50 psi) for 6 hours. The catalyst was removed by filtration through celite then the filtrate was concentrated in vacuo and the resultant oil was chromatographed on SiO2 using 1:1 ethyl acetate/hexanes as eluent. MS (m/z): 206 (M+H)+ ; C12H19N3 requires 205.3.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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